Product packaging for 2-Ethoxy-3,5-difluorobenzyl bromide(Cat. No.:CAS No. 1017779-82-6)

2-Ethoxy-3,5-difluorobenzyl bromide

Cat. No.: B1393350
CAS No.: 1017779-82-6
M. Wt: 251.07 g/mol
InChI Key: HJNSQYMUVJSDLQ-UHFFFAOYSA-N
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Description

Strategic Importance of Fluorinated Organobromides in Contemporary Organic Synthesis

Fluorinated organobromides represent a critically important class of reagents in modern organic synthesis, bridging the unique benefits of organofluorine chemistry with the synthetic versatility of organobromides. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. youtube.comresearchgate.net Due to fluorine's high electronegativity, the carbon-fluorine bond is the strongest in organic chemistry, which can enhance the thermal and metabolic stability of a compound. nih.gov In medicinal chemistry, for instance, selective fluorination is a widely used strategy to improve a drug's bioavailability, lipophilicity, and binding affinity to target proteins. researchgate.netresearchgate.net Approximately 25% of active pharmaceutical ingredients contain fluorine, highlighting its impact on drug design. researchgate.net

The organobromide component of these molecules provides a reactive handle for a wide array of chemical transformations. The bromine atom in a benzyl (B1604629) bromide, such as 2-Ethoxy-3,5-difluorobenzyl bromide, is an excellent leaving group, making the compound a potent electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of the fluorinated aromatic fragment into a larger molecular structure. Furthermore, the carbon-bromine bond is highly amenable to participation in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, fluorinated organobromides serve as indispensable building blocks for the construction of complex pharmaceuticals, agrochemicals, and advanced materials where the presence of fluorine is desired to optimize performance. nih.gov

Positional and Substituent Effects in Difluorinated Aromatic Systems: A Case Study of this compound

The reactivity and behavior of a substituted aromatic ring are governed by the electronic properties of its substituents and their positions relative to one another. lumenlearning.com These influences are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system). libretexts.orgyoutube.com

Fluorine Atoms (at C3 and C5): Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org However, like other halogens, fluorine possesses lone pairs of electrons that can be donated into the ring via a resonance effect. This resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the two fluorine atoms significantly lower the electron density of the benzene (B151609) ring. acs.orgnih.gov

Ethoxy Group (at C2): The oxygen atom of the ethoxy group (-OCH₂CH₃) is electron-donating through resonance, as its lone pairs can delocalize into the aromatic π-system. This effect is generally stronger than its inductive withdrawal, making the ethoxy group a powerful activating group and an ortho-, para-director. lumenlearning.comlibretexts.org

Bromomethyl Group (at C1): The -CH₂Br group is the primary site of reactivity for this molecule in nucleophilic substitution reactions. The bromine atom makes the benzylic carbon highly electrophilic.

The specific arrangement of these substituents in this compound creates a unique electronic landscape. The strong withdrawing effects of the two fluorine atoms are somewhat counteracted by the donating ethoxy group. The positional interplay dictates the molecule's reactivity, particularly the lability of the benzylic bromine and the electron density at the unsubstituted positions on the aromatic ring. This precise substitution pattern is not accidental but is designed to provide a building block with a specific reactivity profile for use in multi-step syntheses.

Overview of Academic Research Trajectories for this compound

While extensive academic literature dedicated solely to this compound is not widely available, its research trajectory can be inferred from its chemical structure and the established applications of related compounds. This compound is primarily classified as a synthetic intermediate or building block, available commercially for research purposes. chemicalbook.comchemicalbook.com

The principal application of this compound is in synthetic organic chemistry, where it serves as a precursor for introducing the 2-ethoxy-3,5-difluorobenzyl moiety into more complex target molecules. Research utilizing this compound would likely fall into the following areas:

Medicinal Chemistry: As a building block for novel therapeutic agents. Researchers may use it to synthesize analogues of biologically active compounds, where the specific fluorination and ethoxy substitution pattern is hypothesized to enhance drug-like properties such as potency, selectivity, or metabolic stability. researchgate.net

Agrochemicals: In the development of new pesticides or herbicides. The inclusion of fluorine can increase the efficacy and stability of agrochemicals. youtube.com

Materials Science: For the creation of advanced polymers and functional materials. Fluorinated aromatic units are known to impart desirable properties like thermal stability and chemical resistance to materials. nih.gov

In a typical research scenario, this compound would be reacted with various nucleophiles (e.g., amines, phenols, thiols) to generate a library of derivatives for screening in biological assays or for evaluation as new materials.

Properties of this compound

PropertyValue
CAS Number 1017779-82-6 chemicalbook.comchemicalbook.com
Molecular Formula C₉H₉BrF₂O sigmaaldrich.com
Molecular Weight 251.07 g/mol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrF2O B1393350 2-Ethoxy-3,5-difluorobenzyl bromide CAS No. 1017779-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-6(5-10)3-7(11)4-8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNSQYMUVJSDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256625
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID101256625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-82-6
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Elucidation of 2 Ethoxy 3,5 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions Involving 2-Ethoxy-3,5-difluorobenzyl bromide

The primary mode of reactivity for this compound is the nucleophilic substitution of the bromide ion. The benzylic position of the bromide makes it an excellent leaving group, susceptible to attack by a wide array of nucleophiles, typically via an SN2 mechanism.

Formation of Ethers and Related Heteroatom Linkages

The synthesis of ethers from this compound can be readily achieved through the classic Williamson ether synthesis. In this reaction, an alkoxide or phenoxide nucleophile displaces the bromide to form a new carbon-oxygen bond. The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), with a suitable base to deprotonate the alcohol or phenol (B47542) starting material.

Reaction with Alkoxides: Treatment with a simple alkoxide, such as sodium ethoxide, would yield the corresponding dialkyl ether.

Reaction with Phenoxides: More commonly, it is reacted with substituted phenols to generate aryl benzyl (B1604629) ethers, which are important structural motifs in many biologically active compounds.

The general scheme for this transformation is as follows:

General Reaction Scheme for Ether Synthesis

R-OH + Base ⟶ R-O⁻
This compound + R-O⁻ ⟶ 2-Ethoxy-3,5-difluorobenzyl-O-R + Br⁻
ReactantNucleophile (R-O⁻)Product
This compoundSodium Phenoxide2-Ethoxy-3,5-difluorobenzyl phenyl ether
This compoundSodium Methoxide2-Ethoxy-3,5-difluoro-1-(methoxymethyl)benzene

Synthesis of Benzylic Azides and Subsequent Cycloaddition Reactions

Benzylic azides are valuable precursors for the synthesis of nitrogen-containing heterocycles and can be readily prepared from this compound. The reaction with an azide (B81097) source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like DMF or acetone, proceeds efficiently to yield 1-(azidomethyl)-2-ethoxy-3,5-difluorobenzene. This transformation is a standard SN2 displacement of the bromide.

Drawing from analogous reactions with substituted benzyl bromides, such as the synthesis of 2,4-difluorobenzyl azide, the reaction proceeds with high yield. rsc.org

Typical Conditions for Azide Synthesis rsc.org

Substrate Reagent Solvent Yield (Analogous Systems)
2,4-difluorobenzyl bromide Sodium Azide (NaN₃) Acetone/Water 87%

The resulting 2-ethoxy-3,5-difluorobenzyl azide is a versatile intermediate for [3+2] cycloaddition reactions, also known as Huisgen cycloadditions or "click chemistry" when copper-catalyzed. Reaction with an alkyne furnishes a 1,2,3-triazole, a heterocyclic core prevalent in pharmaceutical agents.

Reactions with Amine and Other Nitrogen-Containing Nucleophiles

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for N-alkylation reactions with a variety of nitrogen nucleophiles. Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be effectively alkylated to produce the corresponding substituted amines. These reactions are fundamental in the construction of complex molecular scaffolds for drug discovery.

The reaction typically requires a base to neutralize the hydrobromic acid formed as a byproduct, and common choices include potassium carbonate or triethylamine.

Examples of N-Alkylation Reactions

Amine Nucleophile Product
N-methylpiperazine 1-(2-Ethoxy-3,5-difluorobenzyl)-4-methylpiperazine
Aniline N-(2-Ethoxy-3,5-difluorobenzyl)aniline

Organometallic Chemistry and Cross-Coupling Transformations Utilizing this compound

Beyond its use in nucleophilic substitution, this compound is a valuable precursor for organometallic reagents and a substrate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Generation and Application of Organozinc Reagents for Carbon-Carbon Bond Formation

Organozinc reagents, or Reformatsky-type reagents, can be generated from this compound. The direct insertion of activated zinc metal (e.g., Rieke® zinc) into the carbon-bromine bond yields the corresponding organozinc bromide. sigmaaldrich.com These reagents are known for their high functional group tolerance. sigmaaldrich.com

The resulting 2-ethoxy-3,5-difluorobenzylzinc bromide can then be used in subsequent cross-coupling reactions, such as the Negishi coupling, with various aryl or vinyl halides in the presence of a palladium or nickel catalyst to form diarylmethanes or other more complex structures. units.it

Formation and Reaction of the Organozinc Reagent

Formation: this compound + Zn(0) → (2-Ethoxy-3,5-difluorobenzyl)ZnBr

Negishi Coupling: (2-Ethoxy-3,5-difluorobenzyl)ZnBr + R-X + Pd(0) catalyst → 2-Ethoxy-3,5-difluorobenzyl-R + ZnXBr

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura coupling with analogous fluorinated benzyl units)

While direct Suzuki-Miyaura coupling with benzyl bromides can be challenging, the methodology is well-established for a vast range of substrates, including those with benzylic C-X bonds. rsc.orgyoutube.com In a typical Suzuki-Miyaura reaction, a palladium(0) catalyst facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide. nih.govbeilstein-journals.org

For a substrate like this compound, the reaction would involve its coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the benzylic position, yielding substituted diarylmethane derivatives. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and yield in such transformations. acs.org

General Suzuki-Miyaura Coupling Scheme

This compound + R-B(OH)₂ + Pd(0) catalyst + Base ⟶ 2-Ethoxy-3,5-difluorobenzyl-R + Byproducts
Coupling Partner (R-B(OH)₂)Catalyst System (Example)Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-(2-Ethoxy-3,5-difluorobenzyl)benzene
Thiophene-2-boronic acidPd(dppf)Cl₂ / K₃PO₄2-((2-Ethoxy-3,5-difluorobenzyl)methyl)thiophene

Emerging Trends in Transition Metal Catalysis for this compound Reactivity

There is a lack of specific published research detailing the use of this compound in transition metal-catalyzed reactions. Generally, benzyl bromides are versatile substrates in a variety of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium, nickel, or copper complexes, are central to the synthesis of complex organic molecules.

For a compound like this compound, one could anticipate its participation in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The electronic effects of the ethoxy and difluoro substituents would likely influence the efficiency and outcome of these transformations. However, without specific studies, any discussion remains speculative.

Table 1: Hypothetical Transition Metal-Catalyzed Reactions of this compound

Coupling ReactionHypothetical ReactantPotential Catalyst SystemExpected Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseDiarylalkane derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseArylalkyne derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃ / Ligand / BaseBenzylamine derivative

This table is illustrative and based on general reactivity patterns of benzyl bromides. No specific experimental data for this compound was found.

Electrophilic Aromatic Substitution on the Difluorophenoxy Moiety

No specific studies on the electrophilic aromatic substitution reactions of this compound have been reported. The directing effects of the substituents on the aromatic ring—the ortho, para-directing ethoxy group and the meta-directing (and deactivating) fluorine atoms—would create a complex regiochemical outcome in reactions such as nitration, halogenation, or Friedel-Crafts reactions. The interplay between the activating and deactivating groups, as well as steric hindrance from the ethoxy and bromomethyl groups, would need to be experimentally determined.

Redox Chemistry of the Benzylic Bromide Functionality

The redox chemistry of the benzylic bromide functionality in this compound has not been specifically documented. In general, the benzylic position is susceptible to both oxidation and reduction.

Oxidation of benzyl bromides can lead to the corresponding benzaldehydes or benzoic acids, depending on the strength of the oxidizing agent. For instance, strong oxidizing agents like potassium permanganate (B83412) typically convert the benzylic group to a carboxylic acid.

Reduction of the benzylic bromide would be expected to yield 2-ethoxy-3,5-difluorotoluene. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst.

Table 2: Potential Redox Reactions of this compound

Reaction TypeTypical ReagentPotential Product
OxidationPotassium permanganate2-Ethoxy-3,5-difluorobenzoic acid
ReductionSodium borohydride / Catalyst2-Ethoxy-3,5-difluorotoluene

This table outlines potential reactions based on the general chemistry of benzyl bromides. Specific experimental validation for this compound is not available in the reviewed literature.

Strategic Applications of 2 Ethoxy 3,5 Difluorobenzyl Bromide in Advanced Organic Synthesis

Role as a Precursor for Pharmaceutical Scaffolds and Intermediates

2-Ethoxy-3,5-difluorobenzyl bromide serves as a specialized building block in medicinal chemistry, valued for the unique combination of its reactive benzyl (B1604629) bromide group and the modulating effects of its ethoxy and difluoro substituents. Its utility stems from its ability to introduce the 2-ethoxy-3,5-difluorobenzyl moiety into larger, more complex molecular architectures, thereby influencing their biological properties.

Modular Construction of Complex Bioactive Molecules Incorporating the 2-Ethoxy-3,5-difluorobenzyl Unit

The modular nature of this compound allows for its strategic incorporation into a wide array of bioactive molecules. The benzyl bromide functional group is highly reactive towards nucleophiles, facilitating its attachment to various molecular scaffolds. This reactivity is crucial for synthetic chemists aiming to construct complex molecules in a stepwise and controlled manner.

The true value of this building block lies in the physicochemical properties imparted by the 2-ethoxy-3,5-difluorophenyl group. The presence of two fluorine atoms on the aromatic ring can significantly enhance metabolic stability and bioavailability. Fluorination is a common strategy in drug design to block sites of metabolism, and the difluoro substitution pattern on this compound offers a specific electronic profile. Furthermore, the ethoxy group can influence steric interactions and lipophilicity, which are critical for a molecule's ability to bind to its biological target and permeate cell membranes. For instance, research on related fluorinated amino acid derivatives, such as 3-Ethoxy-2,6-difluoro-DL-phenylalanine, has shown that such substitutions can enhance metabolic stability and are investigated for potential therapeutic effects. The incorporation of the 2-ethoxy-3,5-difluorobenzyl unit is therefore a deliberate choice to fine-tune the pharmacokinetic and pharmacodynamic profile of a potential drug molecule.

Design and Synthesis of Fluorinated Heterocycles and Aromatic Systems for Medicinal Chemistry

Fluorinated heterocycles and aromatic systems are of paramount importance in modern medicinal chemistry, as the inclusion of fluorine can drastically alter a compound's properties, including its pKa, dipole moment, and binding affinity. researchgate.net this compound is an exemplary reagent for the synthesis of such structures. It serves as a key intermediate for introducing the specifically substituted aromatic ring into heterocyclic systems.

The synthesis of these complex structures often relies on the "fluorinated building block" approach, which is generally simpler and provides higher regioselectivity compared to direct fluorination methods later in a synthetic sequence. researchgate.net By reacting this compound with various binucleophiles, chemists can construct a diverse range of fluorinated N, S, and O-heterocycles. researchgate.net The strategic placement of the ethoxy and difluoro groups on the benzyl bromide precursor dictates their final position in the target heterocycle, allowing for the rational design of molecules with tailored biological activities.

Integration into Synthetic Pathways for Novel Drug Candidates

The integration of this compound into synthetic pathways is a key step in the discovery of novel drug candidates. Its role as a synthetic intermediate is well-established for related fluorinated aromatic compounds. The compound's reactive bromomethyl group allows it to participate in various chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the creation of diverse molecular derivatives.

In drug development, this building block can be used to explore structure-activity relationships (SAR). By systematically incorporating the 2-ethoxy-3,5-difluorobenzyl moiety, medicinal chemists can assess its impact on a drug candidate's efficacy and safety profile. The fluorine atoms can enhance binding to target enzymes or receptors through favorable electrostatic interactions, while the ethoxy group provides a handle for modifying solubility and steric bulk. Research on analogous compounds like 3-Ethoxy-2,4-difluorobenzyl bromide indicates its utility in developing new therapeutic agents that target specific enzymes or receptors.

Interactive Data Table: Properties of this compound and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 1017779-82-6C₉H₉BrF₂O251.07Ethoxy at C2, Fluoro at C3 & C5
3-Ethoxy-2,4-difluorobenzyl bromide1017778-22-1C₉H₉BrF₂O251.07Ethoxy at C3, Fluoro at C2 & C4
4-Ethoxy-3,5-difluorobenzyl bromide1017779-38-2C₉H₉BrF₂O251.07Ethoxy at C4, Fluoro at C3 & C5
3,5-Difluorobenzyl bromide141776-91-2C₇H₅BrF₂207.02No Ethoxy group, Fluoro at C3 & C5
2-Ethoxy-3,5-difluorobenzoic acid1017779-70-2C₉H₈F₂O₃202.15Carboxylic acid instead of benzyl bromide

Contributions to Agrochemical Development and Functional Molecules

The unique structural features of this compound also make it a valuable component in the synthesis of modern agrochemicals. The introduction of fluorine and other functional groups into pesticides is a proven strategy for enhancing their potency, selectivity, and environmental profile.

Building Block in the Synthesis of Herbicides, Insecticides, and Fungicides

This compound functions as a key building block for creating new active ingredients in agrochemicals. The synthesis of many pesticides involves the coupling of an active toxophore with various substituted aromatic groups. The use of substituted benzyl bromides is a common strategy in this field; for example, different substituted benzyl bromides have been used to synthesize precursors for novel quinclorac-based herbicides. frontiersin.org

In this context, this compound provides a pre-functionalized aromatic ring that can be readily incorporated into a target agrochemical. The presence of fluorine atoms is a hallmark of many successful pesticides, such as those containing trifluoromethylpyridine (TFMP) moieties, which are found in numerous commercial herbicides and insecticides. semanticscholar.org By using this compound, chemists can efficiently assemble complex agrochemical candidates that benefit from the well-documented advantages of fluorination.

Modulating Biological Activity through Fluorine and Ethoxy Substitution in Agrochemicals

The specific substitution pattern of this compound allows for the fine-tuning of biological activity in agrochemicals. The two fluorine atoms can significantly increase the potency of the final product by enhancing its binding affinity to the target site in a pest or weed. Fluorine's high electronegativity can alter the electronic nature of the molecule, potentially leading to more effective enzyme inhibition or receptor activation.

Furthermore, these substitutions play a crucial role in modulating the molecule's physicochemical properties. The ethoxy group, along with the fluorine atoms, affects the compound's lipophilicity. This is critical for determining how the agrochemical is absorbed by the target organism, how it is translocated within a plant, and its persistence in the environment. By carefully selecting building blocks like this compound, researchers can optimize the balance between efficacy against the target pest and safety for non-target organisms and the ecosystem. The synthesis of agrochemicals from key intermediates like 2-chloro-5-(trifluoromethyl) pyridine (B92270) highlights the industry's focus on using such fluorinated building blocks to create highly effective products. semanticscholar.org

Interactive Data Table: Summary of Synthetic Applications

Application AreaRole of this compoundKey Structural Contributions
Pharmaceuticals Precursor / IntermediateBenzyl Bromide: Reactive site for coupling. Difluoro Groups: Enhance metabolic stability, modulate pKa, improve target binding. Ethoxy Group: Influences lipophilicity and steric interactions.
Agrochemicals Building BlockBenzyl Bromide: Allows incorporation into pesticide scaffolds. Difluoro Groups: Increase potency and metabolic stability. Ethoxy Group: Modulates uptake, transport, and environmental persistence.

Utilization in Material Science for Specialty Chemicals and Polymers

The utility of benzyl bromides in material science often stems from their ability to participate in polymerization reactions, leading to the formation of specialty polymers with unique properties. The presence of ethoxy and difluoro groups on the benzyl bromide structure can influence the characteristics of the resulting materials.

In theory, "this compound" could serve as a monomer in the synthesis of functionalized polymeric architectures. The benzyl bromide moiety provides a reactive site for polymerization, while the ethoxy and difluoro substituents can impart specific functionalities to the polymer chain. These functionalities can influence properties such as solubility, thermal stability, and electronic characteristics. However, specific examples of polymeric architectures derived from "this compound" are not detailed in the available literature.

Computational and Theoretical Insights into 2 Ethoxy 3,5 Difluorobenzyl Bromide

Quantum Mechanical Studies on Molecular Structure and Conformational Analysis

Currently, there are no published quantum mechanical studies that specifically detail the molecular structure and conformational analysis of 2-Ethoxy-3,5-difluorobenzyl bromide. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate the optimized geometry of the molecule. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Conformational analysis would be crucial to understanding the spatial arrangement of the ethoxy group relative to the benzene (B151609) ring and the bromomethyl group. This would involve mapping the potential energy surface as a function of key torsional angles to identify the most stable conformers. This information is fundamental for understanding the molecule's reactivity and interactions with biological targets or other molecules.

A study on the related compound, 4-ethoxy-2,3-difluoro benzamide, utilized DFT with various basis sets to determine its optimized molecular structure and provides an example of the type of analysis that is needed. researchgate.net

Mechanistic Probing of Reactions through Density Functional Theory (DFT) Calculations

There is no specific research applying Density Functional Theory (DFT) to probe the reaction mechanisms of this compound. DFT calculations are a powerful tool for investigating reaction pathways, transition states, and activation energies. For a benzyl (B1604629) bromide derivative, key reactions of interest would include nucleophilic substitution (SN1 and SN2 mechanisms).

DFT studies on similar molecules, such as the C-F bond activation of benzylic fluorides, have provided insights into reaction mechanisms, highlighting the role of hydrogen bonding and the nature of the transition states. beilstein-journals.org Similar investigations for this compound would elucidate how the electronic nature of the ethoxy and difluoro substituents influences its reactivity in various chemical transformations. For instance, DFT can be used to understand the dehydration of alcohols, providing insights into reaction thermochemistry and the influence of catalysts. arxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Effects of Fluorine and Ethoxy Groups

No Quantitative Structure-Reactivity Relationship (QSRR) studies have been published for this compound. QSRR models are developed to correlate a molecule's structural or physicochemical properties with its chemical reactivity. For this compound, a QSRR study would aim to quantify the electronic effects of the fluorine and ethoxy groups on the reactivity of the benzylic bromide.

The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the ethoxy group have opposing effects that will modulate the electrophilicity of the benzylic carbon. nih.govnsf.gov QSRR studies on a series of substituted benzyl bromides could lead to predictive models for reaction rates and equilibrium constants. Such models often use descriptors derived from computational chemistry, such as atomic charges, molecular orbital energies, and electrostatic potentials. chemrxiv.org

Computational Design Principles for Novel Derivatives

In the absence of foundational computational data on this compound, the formulation of computational design principles for novel derivatives remains a prospective endeavor. Once a baseline understanding of its structure, reactivity, and electronic properties is established, computational methods could be employed to design new molecules with tailored properties.

This would involve in silico modification of the parent structure—for example, by altering the alkoxy group, changing the position or number of fluorine atoms, or introducing other substituents. The goal would be to optimize specific properties, such as reaction selectivity, stability, or affinity for a particular biological target. This approach is widely used in drug discovery and materials science to accelerate the development of new functional molecules.

Future Prospects and Emerging Research Areas for 2 Ethoxy 3,5 Difluorobenzyl Bromide

Innovations in Green Chemistry and Sustainable Synthesis of 2-Ethoxy-3,5-difluorobenzyl bromide

There is currently a lack of published research focusing on the development of green chemistry methodologies or sustainable synthesis routes specifically for this compound. While the principles of green chemistry are broadly applied in organic synthesis, including the synthesis of halogenated aromatic compounds, no studies were identified that specifically detail the application of these principles to the synthesis of this particular compound. Research in this area would be valuable and could focus on aspects such as the use of greener solvents, reduction of waste, and the development of catalytic processes to replace stoichiometric reagents.

Chemo- and Regioselective Transformations of the this compound Framework

Detailed investigations into the chemo- and regioselective transformations of the this compound framework have not been reported in the available scientific literature. As a substituted benzyl (B1604629) bromide, it is expected to undergo nucleophilic substitution reactions at the benzylic position. However, specific studies exploring the selective functionalization of other positions on the aromatic ring, or chemoselective reactions that differentiate between the various functional groups, are not available. Research in this area would be beneficial for understanding the reactivity of this molecule and expanding its utility as a building block in organic synthesis.

Synergistic Applications in Multicomponent Reactions and Cascade Processes

There is no available research documenting the use of this compound in multicomponent reactions (MCRs) or cascade processes. MCRs are powerful tools for the efficient synthesis of complex molecules, and benzyl halides can be valuable components in these reactions. However, the application of this compound in such synthetic strategies has not been explored in published studies. Future research could investigate the incorporation of this compound into known or novel MCRs to generate libraries of complex, fluorinated molecules with potential applications in medicinal chemistry and materials science.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The integration of this compound with automation and high-throughput experimentation (HTE) in chemical synthesis is an area with no specific published research. HTE and automated synthesis platforms are increasingly used to accelerate the discovery and optimization of new reactions and molecules. While this compound could potentially be used as a building block in automated synthesis workflows, there are no studies that report its specific use in this context for reaction screening, library synthesis, or materials discovery.

Expanding the Scope of Bio-inspired and Catalytic Transformations

There is a lack of scientific literature on the application of bio-inspired or catalytic transformations involving this compound. Biocatalysis and bio-inspired catalysis offer sustainable and selective methods for chemical synthesis. While the broader field of biocatalysis includes enzymes that can act on halogenated aromatic compounds, no studies have been found that specifically investigate the use of this compound as a substrate for such transformations. Research in this area could lead to the development of novel and environmentally friendly methods for the synthesis of chiral derivatives or other valuable compounds from this starting material.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethoxy-3,5-difluorobenzyl bromide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution (SN2) using 3,5-difluorobenzyl alcohol and ethyl bromide in the presence of a halogenating agent like PBr₃ or HBr. Alternatively, bromination of 2-ethoxy-3,5-difluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is viable.
  • Key Considerations : Temperature control (<0°C for SN2 to minimize side reactions) and stoichiometric ratios (excess HBr for complete conversion) are critical. Purification via column chromatography (hexane:EtOAc) is recommended .
  • Data : Typical yields range from 60–75% for SN2 routes, while radical bromination achieves ~50% yield due to competing side-chain reactions.

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Analytical Techniques :

  • NMR : ¹H NMR should show characteristic peaks: δ 4.5–4.7 ppm (CH₂Br), δ 1.4 ppm (ethoxy CH₃), and aromatic protons split by fluorine coupling (³J~8 Hz) .
  • Mass Spectrometry : ESI-MS or EI-MS should confirm the molecular ion peak at m/z 264 (M⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    • Validation : Compare spectral data with computationally simulated spectra (e.g., Gaussian DFT) for alignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) when characterizing this compound derivatives?

  • Case Study : Discrepancies in carbonyl stretching frequencies (IR) versus NMR chemical shifts may arise from solvent polarity or crystal packing effects.
  • Resolution Strategy : Use solid-state IR linear-dichroic (IR-LD) spectroscopy to analyze oriented crystals in nematic liquid crystals, which accounts for anisotropic effects. Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Example : IR-LD studies of similar ethoxy-substituted cyclobutenedione derivatives revealed conformational flexibility affecting spectral assignments .

Q. What strategies optimize the stability of this compound in long-term storage or under reactive conditions?

  • Decomposition Pathways : Hydrolysis of the benzyl bromide group in humid environments or thermal degradation above 40°C.
  • Mitigation :

  • Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent light-induced radical reactions.
  • Use anhydrous solvents (e.g., DMF, THF) for reactions requiring elevated temperatures .
    • Data : Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days when stored with molecular sieves .

Q. How does the electronic effect of the ethoxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine groups meta to the bromide enhance electrophilicity at the benzyl position, facilitating Suzuki-Miyaura couplings. The ethoxy group (ortho to bromide) sterically hinders bulky catalysts but stabilizes intermediates via resonance.
  • Experimental Design : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) to balance reactivity and steric effects.
  • Case Study : Coupling with arylboronic acids achieved 80–90% yield using Pd(dba)₂/SPhos in toluene at 80°C .

Q. What are the challenges in quantifying trace impurities (e.g., di-brominated byproducts) in this compound, and how can they be addressed?

  • Analytical Challenges : Co-elution of impurities with the target compound in HPLC.
  • Solutions :

  • Use UPLC-MS with a C18 column (ACN:H₂O gradient) and MRM detection for bromine-specific transitions.
  • Employ ¹⁹F NMR to detect fluorinated impurities (e.g., unreacted starting material) .
    • Data : LOQ for di-brominated impurities is 0.1% w/w using UPLC-MS .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Purity (%)Reference
SN2 BrominationHBr, 0°C, 12 h7598
Radical BrominationNBS, AIBN, CCl₄, 80°C5092

Table 2 : Key Spectral Data for Structural Validation

TechniqueKey Peaks/PatternsReference
¹H NMR (CDCl₃)δ 4.62 (s, 2H, CH₂Br), δ 1.42 (t, 3H, CH₃)
¹³C NMRδ 72.1 (CH₂Br), δ 14.5 (CH₃)
IR (ATR)560 cm⁻¹ (C-Br), 1250 cm⁻¹ (C-O-C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-3,5-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-3,5-difluorobenzyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.